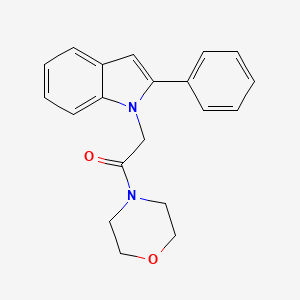
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- is a compound that combines the structural features of morpholine and indole. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The combination of these two structures results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Acylation Reaction: The indole derivative is then subjected to an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to introduce the acetyl group.
Morpholine Addition: Finally, the acetylated indole derivative is reacted with morpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- and exhibit various biological activities.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonic acid are structurally related and have different applications in chemistry and biology.
Uniqueness
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- is unique due to its combined structural features of morpholine and indole, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses that may not be achievable with other similar compounds .
Eigenschaften
CAS-Nummer |
65746-60-3 |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-(2-phenylindol-1-yl)ethanone |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-10-12-24-13-11-21)15-22-18-9-5-4-8-17(18)14-19(22)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
InChI-Schlüssel |
ZUQMJTPHFCMCHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





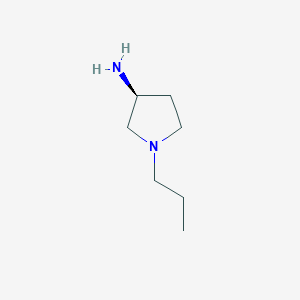
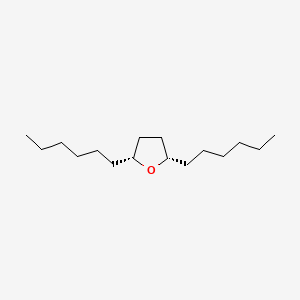

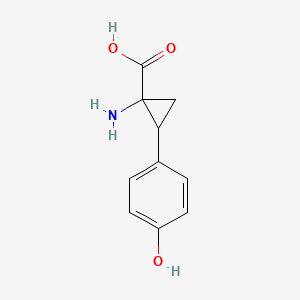
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)

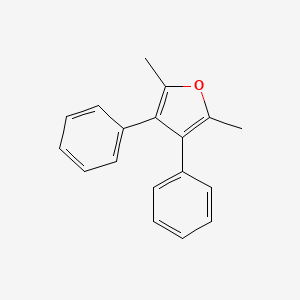
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)


